molecular formula C19H24N2O4S B2991480 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide CAS No. 690644-04-3

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B2991480
CAS No.: 690644-04-3
M. Wt: 376.47
InChI Key: GHMDKMKTYXFQHE-UHFFFAOYSA-N
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Description

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with additional functional groups, including a sulfonamide and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2-methoxyethyl chloride in the presence of a base such as triethylamine.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate product with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Product Formation: The final product, this compound, is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or methoxyethyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to produce a biological response.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Similar structure with a chloro and sulfamoyl group.

    4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide: Contains a benzimidazole moiety and different substituents.

Uniqueness

4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-4-5-15(2)18(12-14)26(23,24)21-13-16-6-8-17(9-7-16)19(22)20-10-11-25-3/h4-9,12,21H,10-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMDKMKTYXFQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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